molecular formula C13H18ClNO2 B14024684 (R)-alpha-Benzyl-proline methyl ester hydrochloride

(R)-alpha-Benzyl-proline methyl ester hydrochloride

Cat. No.: B14024684
M. Wt: 255.74 g/mol
InChI Key: HYMMEIYSWIVADP-BTQNPOSSSA-N
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Description

®-alpha-Benzyl-proline methyl ester hydrochloride is a chiral compound that belongs to the class of amino acid derivatives. It is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is known for its ability to act as a chiral source, making it valuable in the field of medicinal chemistry and polymer materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-alpha-Benzyl-proline methyl ester hydrochloride typically involves the esterification of ®-alpha-Benzyl-proline with methanol in the presence of an acid catalyst. One common method uses trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides good to excellent yields . This method is advantageous due to its mild reaction conditions, simple workup, and high efficiency.

Industrial Production Methods

In industrial settings, the production of ®-alpha-Benzyl-proline methyl ester hydrochloride often involves the use of large-scale esterification processes. These processes may utilize protic acids such as gaseous hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid . Thionyl chloride and ion-exchange resins like Amberlyst™-15 are also commonly employed .

Mechanism of Action

The mechanism of action of ®-alpha-Benzyl-proline methyl ester hydrochloride involves its role as a chiral source in various chemical reactions. The compound interacts with molecular targets through its ester and proline moieties, facilitating the formation of chiral centers in the resulting products. This interaction is crucial in the synthesis of enantiomerically pure compounds, which are essential in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

  • (S)-alpha-Benzyl-proline methyl ester hydrochloride
  • ®-alpha-Methyl-proline methyl ester hydrochloride
  • ®-alpha-Benzyl-proline ethyl ester hydrochloride

Uniqueness

®-alpha-Benzyl-proline methyl ester hydrochloride is unique due to its specific chiral configuration and the presence of the benzyl group. This configuration provides distinct reactivity and selectivity in chemical reactions, making it a valuable tool in the synthesis of chiral compounds. Its ability to act as a chiral source distinguishes it from other similar compounds, which may not offer the same level of enantiomeric purity or reactivity .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

methyl (2R)-2-benzylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(8-5-9-14-13)10-11-6-3-2-4-7-11;/h2-4,6-7,14H,5,8-10H2,1H3;1H/t13-;/m1./s1

InChI Key

HYMMEIYSWIVADP-BTQNPOSSSA-N

Isomeric SMILES

COC(=O)[C@@]1(CCCN1)CC2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C1(CCCN1)CC2=CC=CC=C2.Cl

Origin of Product

United States

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